

Ivermectin reversal flumatinib resistance autophagy transporter expression

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Compound Focus: Flumatinib

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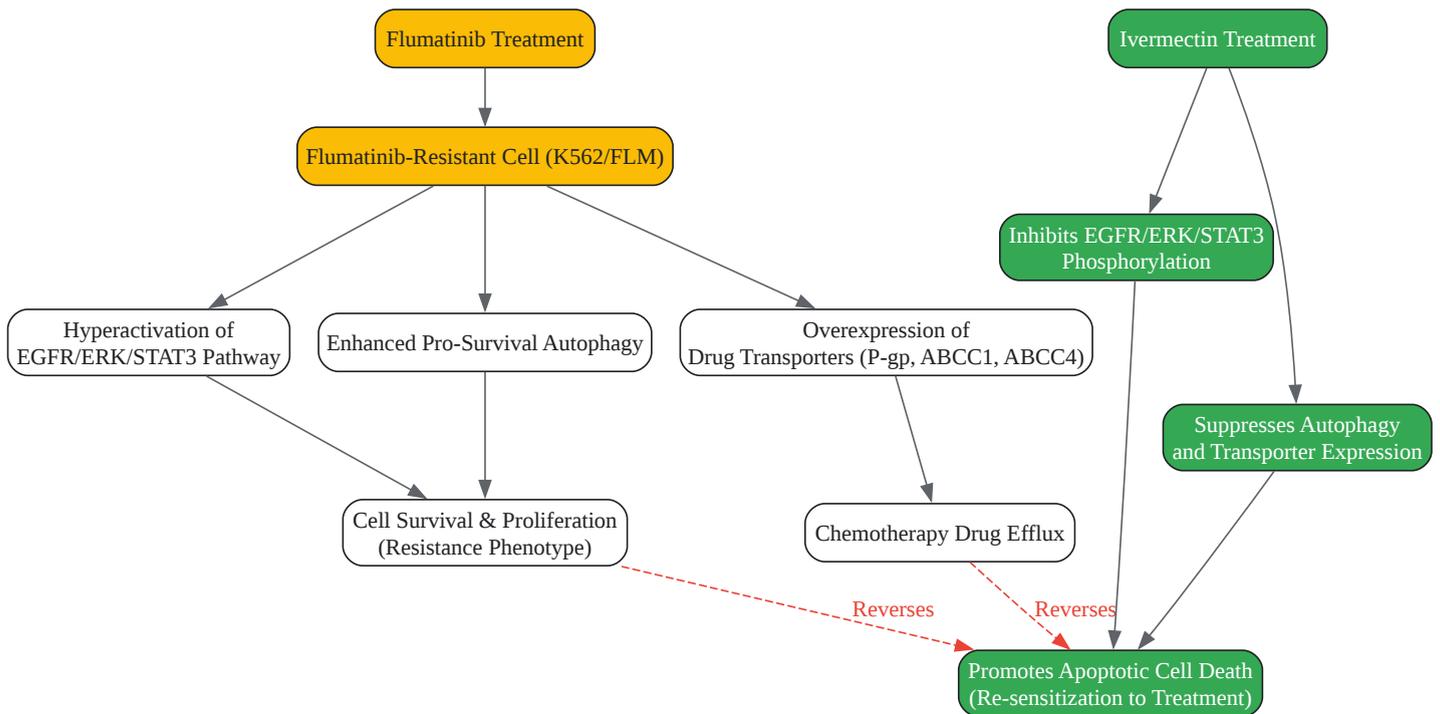
Core Mechanisms of Flumatinib Resistance and Ivermectin Reversal

The table below summarizes the primary resistance mechanisms identified in **flumatinib**-resistant CML cells (K562/FLM) and how ivermectin counteracts them.

Mechanism	Observation in Flumatinib-Resistant (K562/FLM) Cells	Effect of Ivermectin Treatment
Autophagy	Enhanced autophagy, acting as a pro-survival mechanism [1].	Effectively suppresses the expression of autophagy-related proteins, promoting apoptotic cell death [1].
Drug Transporter Expression	Increased expression of P-glycoprotein (P-gp) , ABCC1 , and ABCC4 , leading to enhanced drug efflux [1].	Suppresses the expression of these transport proteins, increasing intracellular drug retention [1].
Signaling Pathway Activity	Hyperactivation of the EGFR/ERK/STAT3 signaling pathway, promoting cell survival and proliferation [1].	Reduces the phosphorylation (activity) of p-EGFR , p-ERK , and p-STAT3 proteins [1].

Mechanism	Observation in Flumatinib-Resistant (K562/FLM) Cells	Effect of Ivermectin Treatment
Cross-Resistance	Exhibited cross-resistance to imatinib and doxorubicin [1].	Ivermectin itself remained effective and cytotoxic against the resistant cell line [1].

These mechanisms are part of a interconnected resistance network, which can be visualized in the following pathway diagram.



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Detailed Experimental Workflows

For researchers aiming to replicate or build upon these findings, here are detailed methodologies for key experiments.

Establishing a Flumatinib-Resistant Cell Line

This protocol outlines the long-term, dose-escalation method used to generate the K562/FLM cell line [1].

- **Cell Line:** Human CML K562 cells.
- **Culture Conditions:** Maintain in RPMI-1640 medium supplemented with 10% fetal bovine serum, streptomycin (100 µg/mL), and penicillin (100 U/mL) at 37°C in a humidified 5% CO₂ atmosphere.
- **Induction Process:**
 - **Start:** Expose cells to a low concentration of **flumatinib** (e.g., **0.5 nM**).
 - **Maintenance:** Replenish the drug-containing medium every 2-3 days.
 - **Escalation:** After a stable growth period of 7-14 days, increase the **flumatinib** concentration in increments of 0.5 nM.
 - **Target:** Continue until the target maintenance concentration (e.g., **50 nM**) is achieved.
 - **Stabilization:** Maintain the resistant cells (now termed K562/FLM) in medium containing 50 nM **flumatinib** for an additional 30 days.
- **Note:** The total selection process, as described, can span over two years [1].

Confirming and Characterizing Resistance

Once the resistant line is established, confirm the resistance phenotype and investigate underlying mechanisms.

- **Cell Viability and IC₅₀ Determination (CCK-8 Assay) [1]**
 - **Seed** logarithmic-growth phase cells into a 96-well plate at a density of 5×10^3 cells per well in 100 µL of medium with varying drug concentrations.
 - **Incubate** for 72 hours.
 - **Add** 10 µL of CCK-8 solution to each well and incubate for another 2 hours.
 - **Measure** the optical density at 450 nm using a microplate reader.
 - **Calculate** the half-maximal inhibitory concentration (IC₅₀) and Resistance Index (RI = IC₅₀ (K562/FLM) / IC₅₀ (K562)) using GraphPad Prism or similar software.

- **Protein Expression Analysis (Western Blotting) [1]**
 - **Extract** total protein from cell pellets using RIPA lysis buffer on ice.
 - **Determine** protein concentration using the BCA method.
 - **Separate** equal amounts of protein by 10% SDS-PAGE gel electrophoresis.
 - **Transfer** proteins from the gel to a membrane.
 - **Block** the membrane and incubate overnight at 4°C with primary antibodies against your targets (e.g., LC3 for autophagy, P-gp for transporters, p-EGFR, p-ERK, p-STAT3 for signaling).
 - **Incubate** with an appropriate secondary antibody for 1 hour at room temperature.
 - **Visualize** using an enhanced chemiluminescence (ECL) substrate and a detection system.
- **Autophagy Flux Assessment (Immunofluorescence for LC3B) [1]**
 - **Fix** cells from different treatment groups with 4% paraformaldehyde.
 - **Permeabilize** and **block** cells using TBS with 0.1% Triton-X-100 (TBSTx) containing 5% BSA.
 - **Incubate** overnight at 4°C with a primary antibody against LC3B.
 - **Incubate** with a fluorescently-labeled secondary antibody for 1 hour at room temperature.
 - **Stain** nuclei with DAPI and mount slides.
 - **Visualize and quantify** LC3B puncta (a marker of autophagosomes) under an inverted fluorescence microscope.

Important Technical Considerations for Your Research

- **The Dual Role of Autophagy:** Autophagy can function as both a tumor suppressor and promoter. In the context of TKI-resistant CML, it appears to be a pro-survival mechanism that protects cancer cells from treatment. Targeting it with ivermectin shifts the balance toward cell death [2] [3] [4].
- **Broader Evidence for Ivermectin:** The ability of ivermectin to reverse multidrug resistance by inhibiting **P-gp** and **EGFR/NF-κB** signaling is supported by earlier studies in other cancer types, such as colorectal and breast cancer, strengthening the plausibility of its effect in CML [5].
- **Clinical Translation is Preliminary:** While these preclinical findings are promising, clinical evidence is still emerging. Ivermectin's potential is being evaluated in clinical trials for cancers like metastatic triple-negative breast cancer, but its application in CML remains at the research stage [6] [7].

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